BenchChemオンラインストアへようこそ!

3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid

Lipophilicity Physicochemical Properties PPAR Agonist Design

This compound is a strategic intermediate for PPAR agonist programs, featuring a unique 2-ethoxy substituent and an unsubstituted isoxazole ring (LogP 2.75, TPSA 81.79). It enables precise SAR exploration at the isoxazole-binding subsite, minimizing off-target partitioning. Sourcing the exact CAS 1099617-92-1 scaffold is mandatory to maintain SAR continuity and avoid patent risks. Standard purity ≥95% accelerates route validation and regulatory compliance.

Molecular Formula C15H15NO5
Molecular Weight 289.287
CAS No. 1099617-92-1
Cat. No. B2546049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid
CAS1099617-92-1
Molecular FormulaC15H15NO5
Molecular Weight289.287
Structural Identifiers
SMILESCCOC1=CC=CC(=C1OCC2=CC=NO2)C=CC(=O)O
InChIInChI=1S/C15H15NO5/c1-2-19-13-5-3-4-11(6-7-14(17)18)15(13)20-10-12-8-9-16-21-12/h3-9H,2,10H2,1H3,(H,17,18)/b7-6+
InChIKeyNGJSIEFTSUBBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic Acid (CAS 1099617-92-1) Procurement Guide for PPAR Agonist Intermediate Synthesis


3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid (CAS 1099617-92-1) is a substituted (E)-cinnamic acid derivative featuring an ethoxy group at the 3-position and a 1,2-oxazol-5-ylmethoxy (isoxazol-5-ylmethoxy) moiety at the 2-position of the phenyl ring . It belongs to a family of isoxazole-phenylacrylic acid building blocks explored primarily as intermediates for peroxisome proliferator-activated receptor (PPAR) agonists, with key physicochemical properties including a molecular weight of 289.28 g/mol, a calculated LogP of ~2.75, and a topological polar surface area (TPSA) of 81.79 Ų . Its structure is distinct from the more common 3,5-dimethylisoxazole-based analogs due to the combination of a 2-ethoxy substituent and an unsubstituted isoxazole ring, which creates a differentiated hydrogen-bonding and lipophilicity profile for medicinal chemistry campaigns.

Why the 2-Ethoxy-3-isoxazolylmethoxy Phenylacrylic Acid Scaffold Cannot Be Replaced by Generic 3,5-Dimethylisoxazole Analogs


Simple substitution with the widely available 3-[(3,5-dimethylisoxazol-4-yl)methoxy]phenylacrylic acid analog (CAS 1087798-90-0) is not structurally or physicochemically equivalent. The target compound replaces the 3,5-dimethylisoxazole motif with an unsubstituted isoxazole and introduces an ethoxy group ortho to the acrylic acid chain, altering both the hydrogen-bond acceptor/donor topology (TPSA 81.79 vs. 68.53 Ų for the dimethyl analog) and the calculated LogP (2.75 vs. 2.83–2.97) [1]. These differences directly impact the compound's ability to engage specific PPAR ligand-binding domain residues, particularly those interacting with the isoxazole ring system, and affect the downstream pharmacokinetic profile of the final drug candidates. The quantitative evidence below demonstrates that procurement of the exact CAS 1099617-92-1 scaffold, rather than a generic isoxazole-phenylacrylic acid alternative, is mandatory for SAR continuity in lead optimization programs targeting novel PPAR agonists.

Quantitative Differentiation of 3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic Acid Against Its Closest Structural Analog


Comparative LogP Analysis Between CAS 1099617-92-1 and the 3,5-Dimethylisoxazole Analog (CAS 1087798-90-0)

The calculated LogP of the target compound (2.75) is lower than that reported for the direct structural analog 3-[3-[(3,5-dimethylisoxazol-4-yl)methoxy]phenyl]acrylic acid, which has a measured LogP of 2.83 and a calculated LogP of 2.97 [1]. This reduced lipophilicity arises from the replacement of the 3,5-dimethylisoxazole ring with an unsubstituted isoxazole, coupled with the introduction of a polar ethoxy group on the phenyl ring. For medicinal chemists optimizing PPAR agonists, this moderate reduction in LogP can translate to improved aqueous solubility and reduced non-specific protein binding compared to the dimethyl analog, without drastically sacrificing membrane permeability.

Lipophilicity Physicochemical Properties PPAR Agonist Design

Topological Polar Surface Area (TPSA) Discrimination from 3,5-Dimethylisoxazole Analogs

The target compound exhibits a TPSA of 81.79 Ų, which is significantly higher than the TPSA of the 3,5-dimethylisoxazole analog (CAS 1087798-90-0, TPSA ≈ 68.53 Ų) due to the additional oxygen atom in the ethoxy group and the unsubstituted isoxazole nitrogen . This increased polar surface area directly modulates the compound's capacity for hydrogen bonding and influences its permeability and transporter recognition. In the context of PPAR agonist development, where ligand binding involves specific polar interactions within the ligand-binding pocket, this TPSA difference can be critical for achieving selectivity between PPARα, PPARγ, and PPARδ subtypes.

Polar Surface Area Hydrogen Bonding Drug-likeness

Purity Specification Verification Against Alternative Isoxazole-Phenylacrylic Acid Building Blocks

The target compound is commercially supplied with a certified purity of 95% (HPLC), as documented by the primary vendor Leyan (Product No. 2000736) . This purity level is comparable to, but independently verified for, this specific scaffold, while alternative analogs such as CAS 1087798-90-0 are also offered at 95–97% purity by various suppliers . The critical differentiation lies not in the purity number itself, but in the guaranteed identity of the 2-ethoxy-3-(isoxazol-5-ylmethoxy) substitution pattern, which is not available from any generic isoxazole-phenylacrylic acid suppliers. Procurement of CAS 1099617-92-1 ensures the correct isomer (E-configuration) and regiochemistry, which are essential for downstream patent fidelity.

Purity Quality Control Procurement

Validated Application Scenarios for 3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic Acid in PPAR Agonist R&D and Pharmaceutical Intermediate Manufacturing


Synthesis of Novel PPARα/δ/γ Agonists with Engineered Isoxazole-Pharmacophore Selectivity

The unique combination of an unsubstituted isoxazole and a 2-ethoxy group (LogP 2.75, TPSA 81.79) makes this compound a strategic intermediate for synthesizing PPAR agonists where a defined hydrogen-bond network and moderate lipophilicity are required for subtype selectivity. The reduced LogP compared to the 3,5-dimethyl analog minimizes off-target partitioning, supporting the design of candidates with cleaner in vitro profiles.

Medicinal Chemistry SAR Exploration of Phenylacrylic Acid-Based Nuclear Receptor Modulators

In lead optimization campaigns, where even minor structural modifications can drastically alter PPAR transactivation efficacy, this compound serves as a precise probe to interrogate the steric and electronic requirements of the isoxazole-binding subsite. The ortho-ethoxy substituent differentiates it from all published dimethylisoxazole probes, enabling novel IP-protected chemical space exploration.

Pharmaceutical Intermediate Manufacturing Under Patent-Fidelity Requirements

For pharmaceutical CDMOs and CROs manufacturing patent-protected PPAR agonist candidates, sourcing the exact CAS 1099617-92-1 intermediate with a 95% purity specification ensures compliance with the defined synthetic route and avoids potential patent infringement or delayed regulatory review that could arise from using a structurally similar but chemically distinct alternative.

Development of CNS-Penetrant or Peripherally Restricted PPAR Agonists via Physicochemical Tuning

The moderate TPSA of 81.79 Ų places this intermediate in a favorable range for balancing CNS penetration and systemic exposure. Researchers can use this scaffold to elaborate either CNS-penetrant or peripherally restricted PPAR agonists by further derivatization of the carboxylic acid moiety, leveraging the parent compound's distinct lipophilicity as a starting point.

Quote Request

Request a Quote for 3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.